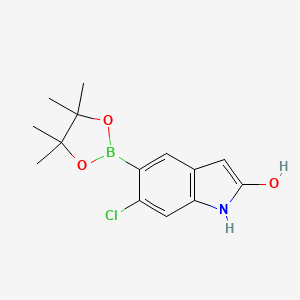

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol

説明

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol is a boronate-containing indole derivative. Its structure features:

- A chloro substituent at position 6 of the indole core.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5.

- A hydroxyl group at position 2.

This compound is of interest in medicinal chemistry and materials science due to the boronate group’s utility in Suzuki-Miyaura cross-coupling reactions, enabling modular synthesis of complex molecules .

特性

IUPAC Name |

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-12(18)17-11(8)7-10(9)16/h5-7,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJZYBDHZLGGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)NC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642565-63-6 | |

| Record name | 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol typically involves the following steps:

Boronic Acid Derivative Formation: The starting material, indole-2-ol, undergoes a reaction with a boronic acid derivative to introduce the boronic acid group.

Chlorination: The indole core is then chlorinated to introduce the chloro group at the 6-position.

Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.

化学反応の分析

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The indole core can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution Reactions: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Indole-2-one derivatives.

Reduction Products: Reduced indole derivatives.

Substitution Products: Substituted indole derivatives with different functional groups.

科学的研究の応用

This compound has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules.

Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Its derivatives may be explored for therapeutic applications, such as anticancer agents.

Industry: It is utilized in the development of advanced materials and chemical processes.

作用機序

The mechanism by which 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, while the indole core provides a stable framework for further chemical modifications. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Boronate Position and Ring System Variations

a) 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-5-ol ()

- Key Differences :

- Replaces indole with indazole (two adjacent nitrogen atoms in the aromatic ring).

- Boronate at position 6; hydroxyl at position 5.

- Positional isomerism affects cross-coupling reactivity and binding affinity in biological targets.

b) 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indolin-2-one ()

- Key Differences :

- Indolin-2-one core (saturated lactam) instead of indole.

- Boronate at position 5; ketone at position 2.

- Implications :

- The ketone group increases polarity, improving aqueous solubility but reducing cell permeability.

- Saturation of the indole ring may reduce π-stacking interactions in biological systems.

c) 6-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole ()

- Key Differences :

- Fluoro substituent at position 6 instead of chloro.

- Implications :

- Fluorine’s smaller size and higher electronegativity enhance metabolic stability and alter electronic effects in cross-coupling reactions.

Substituent Effects on Reactivity and Bioactivity

a) Halogen vs. Boronate Positioning

- 6-Chloro-1-methyl-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole ():

- Boronate at position 2; methyl at position 1.

- Impact : Steric hindrance at position 1 may slow cross-coupling kinetics. Boronate at position 2 directs coupling to the indole’s 3-position.

b) Hydroxyl vs. Methoxy Groups

Physical and Spectral Properties

Spectral Data Comparison

生物活性

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C19H26BClN2O3

- Molecular Weight : 376.69 g/mol

This compound features a chloro group and a boron-containing dioxaborolane moiety that may contribute to its biological properties.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The indole structure is known for its ability to interact with various enzymes. For instance, it has been reported to inhibit cytochrome P450 enzymes which are crucial in drug metabolism and synthesis .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 μM in different growth media .

- Binding Affinity : The compound's structure allows it to bind selectively to specific protein targets. For example, a related compound demonstrated binding to CYP121A1 with a unique binding mode that could lead to selective inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | MIC against Mtb: 12.5–50 μM | |

| Enzyme Inhibition | Inhibits CYP450 enzymes | |

| Binding Affinity | Kd: ∼100 μM for CYP121A1 |

Case Study 1: Antimicrobial Activity Against Mtb

In a study evaluating novel compounds for their effectiveness against tuberculosis, several derivatives were screened for their activity against Mtb. The results indicated that compounds similar to this compound exhibited promising antimicrobial activity with MIC values indicating potential for further development as antitubercular agents .

Case Study 2: Selective Inhibition of CYP121A1

Another investigation focused on the binding interactions of related indole compounds with CYP121A1. The study revealed that these compounds could act as selective inhibitors due to their unique binding modes. This selectivity is crucial for minimizing off-target effects in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. For example:

- Step 1 : Start with a halogenated indole precursor (e.g., 5-bromo-6-chloro-1H-indol-2-ol).

- Step 2 : Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions .

- Step 3 : Optimize reaction conditions (e.g., 80–100°C in THF, 12–24 hours) to achieve >90% conversion.

- Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR .

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Key peaks include:

- ¹H NMR : δ 8.5–9.0 ppm (indole NH), δ 1.2–1.3 ppm (tetramethyl groups of dioxaborolane) .

- ¹³C NMR : δ 120–140 ppm (aromatic carbons), δ 25–30 ppm (methyl carbons) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity .

- Mass Spectrometry : ESI-HRMS for molecular ion confirmation (e.g., [M+H]+ expected at m/z 319.1) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the indole core?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chlorine at position 6 directs electrophilic substitutions to position 4 or 6. Use DFT calculations to predict reactivity .

- Protecting Groups : Protect the hydroxyl group at position 2 (e.g., with TBS or acetyl) to prevent undesired side reactions during coupling .

- Catalytic Systems : Optimize Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance cross-coupling efficiency at sterically hindered positions .

Q. How does the boronic ester moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The dioxaborolane group hydrolyzes under acidic (pH < 4) or basic (pH > 10) conditions. Monitor stability via ¹¹B NMR:

- Stable : pH 5–8 in aqueous/organic mixtures (e.g., THF:H₂O 9:1) .

- Degradation : B-O bond cleavage observed at pH extremes .

- Thermal Stability : Decomposition occurs >150°C (TGA data). Store at –20°C under argon for long-term stability .

Q. What computational approaches predict the compound’s reactivity in cross-coupling or bioconjugation applications?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example:

- Nucleophilic Sites : Boronic ester (f⁺ = 0.12) and indole NH (f⁺ = 0.09) .

- Electrophilic Sites : Chlorine-substituted aromatic carbon (f⁻ = 0.15) .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。